molecular formula C8H18ClN B1430931 [1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride CAS No. 1384430-45-8

[1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride

Cat. No.: B1430931
CAS No.: 1384430-45-8
M. Wt: 163.69 g/mol
InChI Key: DCTFWZNHGSMNSH-UHFFFAOYSA-N
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Description

[1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride: is a chemical compound with the molecular formula C8H17N·HCl. It is a versatile small molecule scaffold used in various scientific research applications. The compound is known for its unique structural features, which include a cyclopropyl ring and an isobutyl group attached to a methanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of an appropriate alkene followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of a cyclopropanating agent such as diazomethane or a Simmons-Smith reagent, followed by the introduction of the amine group using reagents like ammonia or an amine derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include continuous flow reactors for efficient cyclopropanation, followed by automated amination and salt formation steps to streamline production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound is used to study the effects of cyclopropyl-containing amines on biological systems. It serves as a model compound for investigating the interactions of cyclopropyl groups with biological macromolecules.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.

Industry: In the industrial sector, the compound is utilized in the development of specialty chemicals and advanced materials. Its unique structural features make it valuable for creating high-performance polymers and other industrial products.

Mechanism of Action

The mechanism of action of [1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • [1-(2-Methylpropyl)cyclopropyl]methanol
  • [1-(2-Methylpropyl)cyclopropyl]carboxylic acid
  • [1-(2-Methylpropyl)cyclopropyl]amine

Comparison: Compared to its analogs, [1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride is unique due to the presence of the methanamine moiety, which imparts distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications. The cyclopropyl ring and isobutyl group contribute to its unique reactivity and interaction with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

[1-(2-methylpropyl)cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7(2)5-8(6-9)3-4-8;/h7H,3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTFWZNHGSMNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384430-45-8
Record name Cyclopropanemethanamine, 1-(2-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384430-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride
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[1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride
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[1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride
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[1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride
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[1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride
Reactant of Route 6
[1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride

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